2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline
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Overview
Description
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline is a complex organic compound characterized by the presence of trifluoromethyl groups attached to a phenanthroline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 3-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenanthroline derivatives .
Scientific Research Applications
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to participate in various chemical reactions, making it a versatile compound in different applications. The pathways involved include binding to metal ions in coordination complexes and participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
Uniqueness
2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline is unique due to its phenanthroline backbone combined with trifluoromethyl groups, which confer distinct chemical properties.
Properties
CAS No. |
647375-43-7 |
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Molecular Formula |
C26H14F6N2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2,9-bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)19-5-1-3-17(13-19)21-11-9-15-7-8-16-10-12-22(34-24(16)23(15)33-21)18-4-2-6-20(14-18)26(30,31)32/h1-14H |
InChI Key |
PGFNMUDNRNWUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC(=CC=C5)C(F)(F)F)C=C2 |
Origin of Product |
United States |
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